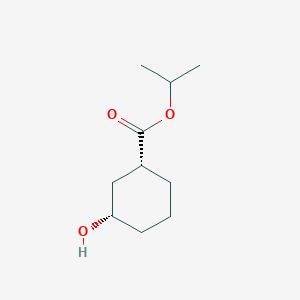
isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates It is characterized by the presence of an isopropyl group attached to the cyclohexane ring, along with a hydroxyl group and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the reduction of (1R,3S)-3-oxocyclohexane-1-carboxylate using a reducing agent such as sodium borohydride, followed by esterification with isopropanol. This method provides a high yield of the desired ester with good stereochemical control.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control of reaction conditions and efficient production of the compound. The use of immobilized catalysts and automated systems further enhances the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: (1R,3S)-3-oxocyclohexane-1-carboxylate.
Reduction: (1R,3S)-3-hydroxycyclohexane-1-methanol.
Substitution: (1R,3S)-3-chlorocyclohexane-1-carboxylate.
科学研究应用
Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Isopropyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Isopropyl (1R,3S)-3-hydroxycyclohexane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
propan-2-yl (1R,3S)-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h7-9,11H,3-6H2,1-2H3/t8-,9+/m1/s1 |
InChI 键 |
DBBXNLQKVHOCBM-BDAKNGLRSA-N |
手性 SMILES |
CC(C)OC(=O)[C@@H]1CCC[C@@H](C1)O |
规范 SMILES |
CC(C)OC(=O)C1CCCC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)

![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)

![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)


![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)

![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)




